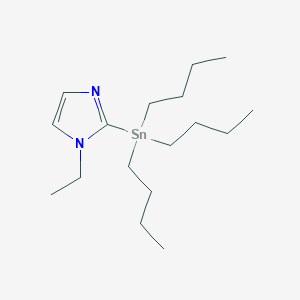
1-Ethyl-2-(tributylstannyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-(tributylstannyl)-1H-imidazole is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to carbon atoms The structure of this compound includes an imidazole ring, which is a five-membered ring containing two nitrogen atoms, with an ethyl group and a tributylstannyl group attached to it
Preparation Methods
The synthesis of 1-Ethyl-2-(tributylstannyl)-1H-imidazole typically involves the reaction of 1-ethylimidazole with a tributylstannylating agent. One common method is the use of tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the tin compound. The reaction mixture is typically heated to facilitate the formation of the desired product. After completion of the reaction, the product is purified using techniques such as column chromatography.
Chemical Reactions Analysis
1-Ethyl-2-(tributylstannyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and organometallic compounds.
Oxidation Reactions: The tin atom in the compound can be oxidized to form tin oxides. This reaction typically requires strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, where the tributylstannyl group reacts with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Scientific Research Applications
1-Ethyl-2-(tributylstannyl)-1H-imidazole has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules. The tributylstannyl group serves as a versatile intermediate that can be transformed into various functional groups.
Materials Science: The compound is used in the preparation of organotin polymers and materials with unique electronic and optical properties.
Biological Studies: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Catalysis: The compound can be used as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(tributylstannyl)-1H-imidazole in chemical reactions involves the activation of the tin-carbon bond. In substitution reactions, the tin atom acts as a leaving group, allowing the introduction of new functional groups. In coupling reactions, the tin atom facilitates the formation of new carbon-carbon bonds through the transfer of organic groups. The specific molecular targets and pathways involved depend on the nature of the reaction and the reagents used.
Comparison with Similar Compounds
1-Ethyl-2-(tributylstannyl)-1H-imidazole can be compared with other organotin compounds, such as:
1-Ethyl-2-(tributylstannyl)-1H-pyrrole: Similar to the imidazole compound, but with a pyrrole ring instead of an imidazole ring. Both compounds can undergo similar chemical reactions, but their reactivity may differ due to the different electronic properties of the rings.
Tributyltin Chloride: A simpler organotin compound used as a starting material for the synthesis of more complex organotin compounds. It is more reactive and less selective compared to this compound.
1-Methyl-2-(tributylstannyl)-1H-imidazole: Similar to this compound, but with a methyl group instead of an ethyl group. The difference in alkyl groups can affect the compound’s reactivity and physical properties.
Properties
IUPAC Name |
tributyl-(1-ethylimidazol-2-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N2.3C4H9.Sn/c1-2-7-4-3-6-5-7;3*1-3-4-2;/h3-4H,2H2,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVBYTOPMQUEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CN1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2943249.png)
![2-(4-Benzoylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943251.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-methylbenzamide](/img/structure/B2943254.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2943255.png)
![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]furan-2-carboxamide](/img/structure/B2943257.png)
![2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B2943259.png)
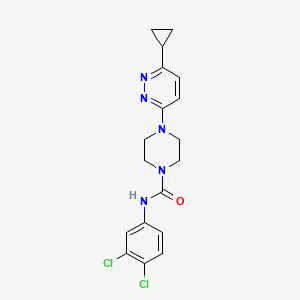
![4-Amino-7-methylthieno[2,3-C]pyridin-5-OL](/img/structure/B2943261.png)
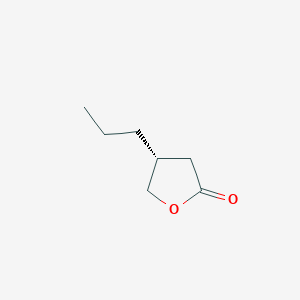
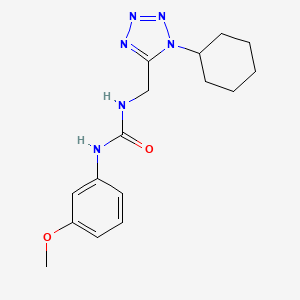
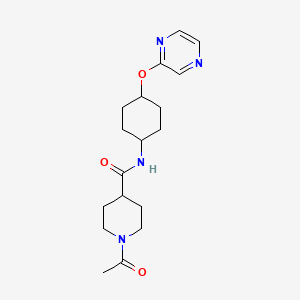
![(R)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-2-phenylacetic acid](/img/structure/B2943266.png)
![N-(3-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2943268.png)
![1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid](/img/structure/B2943269.png)
